

Application Note: Quantitative Analysis of Ethyl 3-(p-tolyl)propanoate

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Compound of Interest

Compound Name: Ethyl 3-(p-tolyl)propanoate

CAS No.: 7116-41-8

Cat. No.: B1602216

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Abstract

This application note provides a comprehensive guide to the analytical quantification of **Ethyl 3-(p-tolyl)propanoate**, a key intermediate in the synthesis of various organic molecules. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental rationale, and adherence to validation principles as outlined by the International Council for Harmonisation (ICH).

Introduction

Ethyl 3-(p-tolyl)propanoate (CAS No. 7116-41-8) is an aromatic ester with the molecular formula $C_{12}H_{16}O_2$ and a molecular weight of 192.25 g/mol ^[1] Its quantification is critical for ensuring the quality and purity of starting materials and intermediates in multi-step syntheses, as well as for pharmacokinetic and metabolic studies. The development of robust and reliable analytical methods is therefore essential for its application in research and development.

This guide provides a detailed examination of the analytical methodologies for the precise and accurate quantification of **Ethyl 3-(p-tolyl)propanoate**. We will explore the principles behind the selected techniques, offer step-by-step protocols, and discuss the validation parameters that ensure the trustworthiness of the obtained results.

Physicochemical Properties of Ethyl 3-(p-tolyl)propanoate

A fundamental understanding of the analyte's properties is crucial for method development.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ O ₂	
Molecular Weight	192.25 g/mol	
LogP	3.1 (Predicted)	
Boiling Point	~270 °C (Predicted)	N/A
UV Absorption	Aromatic ring suggests UV absorbance	Inferred from structure

The presence of a p-substituted benzene ring in the structure of **Ethyl 3-(p-tolyl)propanoate** indicates that it will absorb ultraviolet (UV) light, making HPLC with UV detection a suitable analytical technique. Its predicted LogP value suggests moderate lipophilicity, which is ideal for reversed-phase chromatography. The compound's volatility also allows for analysis by gas chromatography.

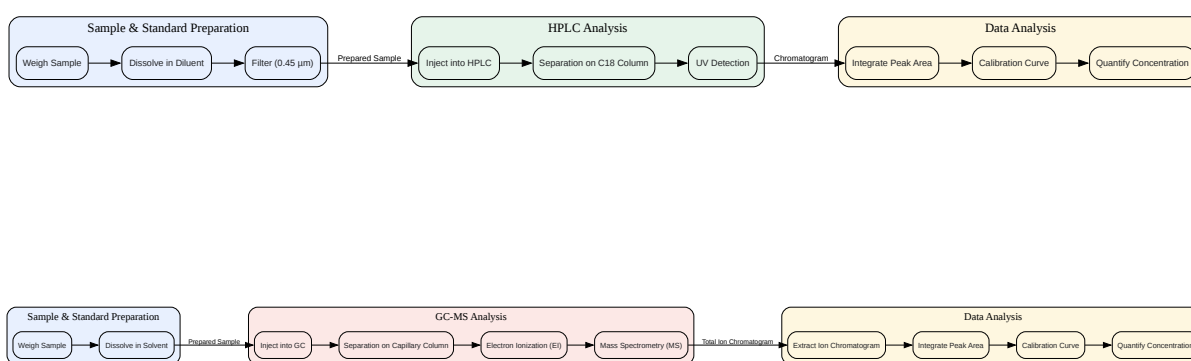
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of non-volatile or thermally labile compounds. The method's specificity, sensitivity, and accuracy make it a primary choice for the analysis of pharmaceutical ingredients and intermediates.

Rationale for Method Selection

A reversed-phase HPLC method is proposed due to the moderately non-polar nature of **Ethyl 3-(p-tolyl)propanoate**. A C18 column is selected as the stationary phase to provide sufficient retention and separation from potential impurities. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the analyte's retention time. UV detection is chosen based on the presence of the aromatic chromophore in the molecule.

Experimental Workflow



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Sources

- 1. Ethyl 3-(p-tolyl)propanoate | C₁₂H₁₆O₂ | CID 15209341 - PubChem [pubchem.ncbi.nlm.nih.gov]
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